

An In-depth Technical Guide to 3-Amino-4chlorobenzoic acid

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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzoic acid

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SMILES String:Nc1cc(C(=O)O)ccc1Cl

Introduction

3-Amino-4-chlorobenzoic acid, with the CAS number 2840-28-0, is an aromatic organic compound that serves as a valuable building block in organic synthesis.[1][2][3][4] Its structure, featuring a benzoic acid core substituted with both an amino and a chloro group, makes it a versatile reagent in the preparation of more complex molecules, including novel bis-triazolyl-aryl-benzimidazole-thiol derivatives.[5] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its current understanding within the context of scientific research and development. While its direct biological activities and involvement in signaling pathways are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of new chemical entities with potential pharmacological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-4-chlorobenzoic acid** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.



| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C7H6CINO2 | [3][4] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | White to faint brown or light yellow crystalline powder | [5] |
| Melting Point | 214-218 °C | [6] |
| Boiling Point | ~250 °C (rough estimate) | [6] |
| Solubility | Slightly soluble in DMSO and Methanol. Water solubility: 126 mg/L at 25 °C. | [6][7] |
| рКа | 4.13 ± 0.10 (Predicted) | [7] |
| LogP | 1.6 at 25 °C | [6] |
| InChI Key | DMGFVJVLVZOSOE- UHFFFAOYSA-N | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of **3-Amino-4-chlorobenzoic acid** are outlined below. These protocols are based on established chemical literature and patents.

Synthesis from Methyl 3-amino-4-chlorobenzoate

This laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[5]

Procedure:

- To a stirred solution of methyl 3-amino-4-chlorobenzoate (0.300 g, 1.62 mmol) in 20 mL of tetrahydrofuran (THF), add a solution of lithium hydroxide (0.340 g, 8.10 mmol) in 5 mL of water.[5]
- Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 (v/v) mixture of ethyl acetate



and hexane as the mobile phase.[5]

- Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
 [5]
- Acidify the resulting lithium salt with a 1% (w/v) citric acid solution at 0 °C.[5]
- Extract the product with ethyl acetate (2 x 20 mL).[5]
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **3-amino-4-chlorobenzoic acid** as a white solid. (Yield: 0.200 g, 72.01%).[5]



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Synthesis from Methyl Ester

Synthesis from 3-Nitro-4-chlorobenzoic Acid

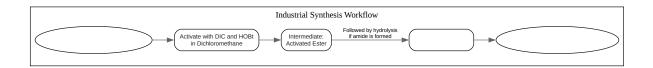
This method is suitable for larger-scale synthesis and involves the reduction of a nitro group.[8]

Procedure:

- In a 500 mL three-necked flask equipped with a thermometer and reflux condenser, sequentially add 10-14 g of 3-nitro-4-chlorobenzoic acid, 100-150 mL of dichloromethane, 40-50 mL of N,N'-diisopropylcarbodiimide (DIC), and 5-10 mL of 1-hydroxybenzotriazole (HOBt).[8]
- Stir the reaction mixture at room temperature for 2-3 hours to form the 3-nitro-4-chlorobenzoyl-1-hydroxybenzotriazole ester.[8]



- This intermediate is then reacted with a suitable amine (in the context of the patent, 3-chloro-2-methylaniline) to form the corresponding amide.[8]
- The resulting nitro compound, 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, is then reduced to the amino derivative using zinc powder and sodium hydroxide. While the patent describes the synthesis of an amide derivative, a similar reduction step can be applied to 3-nitro-4-chlorobenzoic acid itself to yield **3-amino-4-chlorobenzoic acid**.[8]



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Synthesis from Nitro Compound

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the direct biological activity and mechanism of action of **3-Amino-4-chlorobenzoic acid**. It is primarily recognized as a chemical intermediate.[5]

However, it is worth noting that structurally related aminobenzoic acid derivatives have shown biological relevance. For instance, some aminobenzoic acid analogs are being investigated for their therapeutic potential. Isomers such as 2-amino-3-chlorobenzoic acid have been isolated from microorganisms and have demonstrated potent antibacterial activity and have been implicated in modulating cancer-related pathways like PI3K/AKT through miRNA regulation.[9]

The application of **3-Amino-4-chlorobenzoic acid** in peptide synthesis suggests its role in the construction of larger molecules that may have biological targets. Further research is required to elucidate any intrinsic biological effects of **3-Amino-4-chlorobenzoic acid** itself. The degradation of chlorobenzoic acids, including **3-chlorobenzoate**, has been studied in



microorganisms, which metabolize it through pathways involving intermediates like protocatechuate and gentisate.[10]

Applications in Research and Drug Development

The primary application of **3-Amino-4-chlorobenzoic acid** in the fields of research and drug development is as a versatile starting material and building block.[5] Its chemical handles—the carboxylic acid, the amino group, and the chloro substituent—allow for a variety of chemical transformations, making it a useful scaffold for combinatorial chemistry and the synthesis of targeted libraries of compounds for screening.

Its use in the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives highlights its utility in generating compounds with potentially complex biological activities.[5] The development of new chemical entities often relies on the availability of such versatile intermediates to explore novel chemical space and identify lead compounds for various therapeutic areas.

Conclusion

3-Amino-4-chlorobenzoic acid is a well-characterized organic compound with established synthetic routes and physicochemical properties. Its primary value to the scientific community, particularly in drug discovery and materials science, lies in its role as a versatile chemical intermediate. While direct biological activity and involvement in specific signaling pathways have yet to be extensively reported, its utility in the synthesis of more complex and potentially bioactive molecules is clear. Future research may yet uncover intrinsic biological effects of this compound or its simple derivatives, but for now, it remains a key tool for the synthetic chemist.

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